N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide
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Overview
Description
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring substituted with a carboxamide group, a piperazine ring, and additional functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Substitution Reactions: The thiophene ring is then functionalized with a carboxamide group through a substitution reaction, often using reagents like acyl chlorides or anhydrides.
Piperazine Derivative Formation: The piperazine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling Reactions: The acetylated piperazine derivative is coupled with the functionalized thiophene core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features that mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. This can result in inhibition or activation of enzymatic pathways, affecting cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide
- **N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-ethylthiophene-2-carboxamide
- **N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-butylthiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring and the presence of the acetylpiperazine moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
By comparing it with similar compounds, researchers can identify subtle differences in activity and selectivity, which can be crucial for optimizing its use in specific applications.
Properties
IUPAC Name |
N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-methyl-4-propylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-4-5-15-12-16(25-13(15)2)18(24)19-7-6-17(23)21-10-8-20(9-11-21)14(3)22/h12H,4-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACFCUUQIRPHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)NCCC(=O)N2CCN(CC2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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